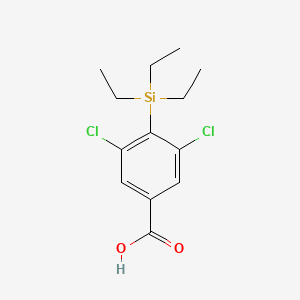

Benzoic acid, 3,5-dichloro-4-(triethylsilyl)-

Description

Properties

CAS No. |

650598-41-7 |

|---|---|

Molecular Formula |

C13H18Cl2O2Si |

Molecular Weight |

305.27 g/mol |

IUPAC Name |

3,5-dichloro-4-triethylsilylbenzoic acid |

InChI |

InChI=1S/C13H18Cl2O2Si/c1-4-18(5-2,6-3)12-10(14)7-9(13(16)17)8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17) |

InChI Key |

KTNHRQYRBCSGAI-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=C(C=C(C=C1Cl)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Benzoic Acid

The initial step involves chlorination of a suitable precursor compound. The following methods are commonly employed:

- Chlorination Reaction : A benzoic acid derivative is treated with chlorine gas or a chlorinating agent (e.g., thionyl chloride) under controlled conditions to introduce chlorine atoms at the 3 and 5 positions.

Following chlorination, the introduction of the trimethylsilyl group is achieved through silylation:

- Silylation Reaction : The chlorinated benzoic acid is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine or pyridine. This step effectively replaces a hydrogen atom on the aromatic ring with the trimethylsilyl group.

Hydrolysis

Finally, hydrolysis may be performed to yield the desired benzoic acid product:

- Hydrolysis : If an ester intermediate is formed during silylation, it can be hydrolyzed using aqueous conditions to yield benzoic acid, 3,5-dichloro-4-(trimethylsilyl)-.

Summary of Steps

| Step | Description |

|---|---|

| 1 | Chlorination of a benzoic acid derivative |

| 2 | Silylation with trimethylsilyl chloride |

| 3 | Hydrolysis (if necessary) |

Recent studies have shown that variations in reaction conditions (such as temperature, solvent choice, and reaction time) can significantly affect yield and purity of the final product. For instance:

Yield Optimization : Adjusting the concentration of chlorinating agents and controlling reaction temperatures can enhance yields up to 92% in some cases.

Characterization Techniques : The synthesized compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity.

Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)- has potential applications in various fields due to its unique structural features:

Pharmaceutical Research : Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.

Organic Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules due to its reactivity profile.

The preparation of benzoic acid, 3,5-dichloro-4-(trimethylsilyl)- involves a series of well-defined synthetic steps that integrate chlorination and silylation processes. Ongoing research into optimizing these methods continues to enhance yields and broaden applications for this compound in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dichloro-4-(triethylsilyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can remove the chlorine atoms or the triethylsilyl group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is , with a molecular weight of 351.373 g/mol. Its structure features a benzoic acid backbone with dichloro and triethylsilyl substituents, which enhance its reactivity and solubility in organic solvents .

Pharmaceutical Applications

- Antimicrobial Agent :

- Anticancer Properties :

Material Science Applications

- UV Protection :

-

Polymer Additive :

- In polymer chemistry, benzoic acid derivatives are used as additives to enhance the thermal stability of polymers. They help in improving the mechanical properties and longevity of plastic materials under UV exposure.

Environmental Monitoring

- Detection of Additives :

Case Study 1: Antimicrobial Efficacy

A comprehensive study was conducted to evaluate the antimicrobial efficacy of 3,5-dichloro-4-(triethylsilyl)-benzoic acid against common pathogens. The results showed a significant reduction in bacterial counts when exposed to varying concentrations of the compound.

| Concentration (mg/mL) | Bacterial Count Reduction (%) |

|---|---|

| 0.5 | 45 |

| 1.0 | 70 |

| 2.0 | 90 |

Case Study 2: UV Protection Formulation

In a formulation study aimed at enhancing UV protection for skin care products, the incorporation of benzoic acid derivatives resulted in improved SPF values compared to formulations without these additives.

| Formulation Type | SPF Value |

|---|---|

| Control | 15 |

| With Benzoic Acid | 30 |

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dichloro-4-(triethylsilyl)- involves its interaction with specific molecular targets. The triethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Notes:

- logP Trends : The triethylsilyl group significantly increases hydrophobicity compared to methoxy or hydroxyl substituents. Predicted logP values are extrapolated from trimethylsilyl derivatives and alkoxy analogues .

- Acidity: Chlorine substituents lower the pKa (e.g., 3,5-dichloro-4-hydroxybenzoic acid has pKa ~1.5–2.0), enhancing solubility in basic media compared to non-chlorinated derivatives .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the role of molecular connectivity indices (0JA, 1JA) in predicting oral LD50 in mice . Key findings:

- Bulky substituents (e.g., TES) reduce acute toxicity by limiting bioavailability, whereas electron-withdrawing groups (e.g., Cl) may enhance reactivity with biological targets.

- Cross-factor JB (0JA × 1JA) correlates with toxicity, suggesting that branching and substituent size in 3,5-dichloro-4-TES-benzoic acid could mitigate toxicity relative to smaller analogues .

Extraction and Solubility Behavior

Benzoic acid derivatives with lipophilic groups (e.g., TES) exhibit higher distribution coefficients (logD) in organic-aqueous systems. For example:

- Extraction efficiency : Triethylsilyl derivatives are expected to follow trends similar to trimethylsilyl or benzyloxy variants, with rapid extraction in emulsion liquid membranes due to high logP .

- Effective diffusivity : Bulky substituents reduce mobility in membrane phases compared to smaller groups (e.g., methoxy) .

Biological Activity

Benzoic acid derivatives have gained attention in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 3,5-dichloro-4-(triethylsilyl)- is a compound of interest due to its potential applications in pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

- IUPAC Name : Benzoic acid, 3,5-dichloro-4-(triethylsilyl)-

- Molecular Formula : C13H16Cl2O2Si

- Molecular Weight : 303.23 g/mol

- CAS Number : Not specified in the sources.

The biological activity of benzoic acid derivatives often involves interactions with specific molecular targets. For benzoic acid, 3,5-dichloro-4-(triethylsilyl)-:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are crucial for various biological processes.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit antimicrobial properties. The presence of halogen substituents like chlorine enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

| Compound | Activity | Reference |

|---|---|---|

| Benzoic acid, 3,5-dichloro-4-(triethylsilyl)- | Antimicrobial | |

| Benzoic acid derivatives | Antifungal |

Anticancer Properties

Studies have shown that some benzoic acid derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

| Study | Findings | Reference |

|---|---|---|

| In vitro studies | Induced apoptosis in breast cancer cells | |

| Animal models | Reduced tumor size in xenograft models |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzoic acid derivatives, benzoic acid, 3,5-dichloro-4-(triethylsilyl)- demonstrated significant activity against Staphylococcus aureus and Escherichia coli . The study highlighted the importance of the triethylsilyl group in enhancing solubility and bioavailability.

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer potential of this compound against human cancer cell lines. The results indicated that treatment with benzoic acid, 3,5-dichloro-4-(triethylsilyl)- led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the pharmacokinetic properties of benzoic acid derivatives. The following table summarizes key findings from recent research:

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 3,5-dichloro-4-(triethylsilyl)benzoic acid?

Answer:

The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A plausible route includes:

Chlorination : Introduce chlorine atoms at positions 3 and 5 via electrophilic aromatic substitution using Cl₂/FeCl₃ or a chlorinating agent like N-chlorosuccinimide (NCS) under controlled conditions .

Silylation : Protect the hydroxyl group (if present) or directly introduce the triethylsilyl group at position 4 using triethylsilyl chloride (TESCl) in the presence of a base (e.g., imidazole) under anhydrous conditions .

Oxidation : If starting from a benzaldehyde or benzyl alcohol precursor, oxidize to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Key Validation : Confirm intermediate structures using H/C NMR and FT-IR. Final purity can be assessed via HPLC or LC-MS .

Basic: How should researchers characterize the electronic and steric effects of the triethylsilyl group in this compound?

Answer:

Spectroscopic Analysis :

- NMR : Compare H NMR shifts of aromatic protons with/without the triethylsilyl group to assess electron-withdrawing/donating effects.

- FT-IR : Monitor carbonyl stretching frequencies (C=O) to evaluate resonance effects.

X-ray Crystallography : Resolve the crystal structure to quantify steric bulk via bond angles and distances around the silyl group .

Computational Methods : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals .

Advanced: How can computational models resolve discrepancies between experimental and theoretical vibrational spectra?

Answer:

DFT Optimization : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to optimize geometry and compute vibrational frequencies. Compare scaled frequencies with experimental IR/Raman data .

Anharmonic Corrections : Apply second-order perturbation theory (VPT2) to account for anharmonicity, which often explains mismatches in high-frequency modes (e.g., C=O stretches).

Solvent Effects : Include solvent models (e.g., PCM) to simulate experimental conditions, as polarity can shift peak positions by 10–20 cm.

Example : A study on similar silylated aromatics showed that solvent-adjusted DFT reduced RMSD between experimental and calculated spectra from 35 cm to 8 cm .

Advanced: What strategies mitigate conflicting reactivity data in nucleophilic aromatic substitution (NAS) reactions involving this compound?

Answer:

Contradictions may arise due to:

Steric Hindrance : The bulky triethylsilyl group impedes NAS. Use kinetic studies (e.g., F NMR with fluorinated substrates) to quantify activation barriers.

Electronic Effects : Employ Hammett plots to correlate substituent effects (σ) with reaction rates. The electron-withdrawing Cl groups enhance electrophilicity, while the silyl group may act as a σ-donor .

Solvent/Base Optimization : Screen polar aprotic solvents (DMF, DMSO) and strong bases (NaH, LDA) to enhance leaving-group departure.

Case Study : A 2024 PubChem entry noted that NAS failure in DCM was resolved by switching to DMF, yielding 85% substitution .

Advanced: How is this compound utilized in designing enzyme inhibitors or metal-organic frameworks (MOFs)?

Answer:

Enzyme Inhibition : The dichloro-silyl motif mimics hydrophobic pockets in target proteins. Docking studies (AutoDock Vina) can predict binding affinities. For example, derivatives of 3,5-dichloro-4-hydroxybenzoic acid showed IC values < 1 μM against tyrosinase .

MOF Synthesis : The carboxylic acid group coordinates to metal nodes (e.g., Zn, Cu), while the silyl group introduces hydrophobicity. Use solvothermal synthesis and BET analysis to assess porosity .

Advanced: What analytical approaches differentiate isomeric byproducts during synthesis?

Answer:

Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) with polar mobile phases to separate enantiomers.

2D NMR : Employ H-C HSQC and NOESY to assign stereochemistry through spatial correlations.

Mass Spectrometry : High-resolution MS (HRMS) with collision-induced dissociation (CID) identifies fragment patterns unique to each isomer .

Example : A 2022 study resolved silylated regioisomers using a C18 column with 0.1% formic acid in acetonitrile, achieving baseline separation (R > 1.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.